Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate
Description
Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic compound featuring a seven-membered spiro ring system (3.5 notation) with a nitrogen atom at position 1 and a ketone group at position 2. The tert-butyl carboxylate group enhances steric protection and stability, making it valuable in medicinal chemistry as a building block for drug discovery. Its molecular formula is C₁₃H₂₁NO₃, and it is commonly utilized in the synthesis of bioactive molecules due to its conformational rigidity and synthetic versatility .
Properties
IUPAC Name |
tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10(15)9-13(14)7-5-4-6-8-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFMAHQODPBPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC12CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a zinc/copper couple in the presence of trichloroacetyl chloride. The reaction is carried out under nitrogen atmosphere at 15°C, followed by stirring at room temperature overnight. The mixture is then treated with a saturated solution of ammonium chloride, extracted with ethyl acetate, and purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Substitution Reactions
The ketone group at position 2 is susceptible to nucleophilic substitution under specific conditions. For example:
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Grignard Reagents : Reacts with organomagnesium compounds to form tertiary alcohols.
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Reductive Amination : Conversion to amines via reaction with ammonia or primary/secondary amines in the presence of reducing agents like NaBH₃CN .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nucleophilic Addition | RMgX (Grignard), THF, 0°C → RT | Tertiary alcohol | ~60% (analog) | |
| Reductive Amination | NH₃, NaBH₃CN, MeOH | Secondary amine | ~50% (analog) |
Reduction Reactions
The ketone group is reducible to a secondary alcohol or fully saturated hydrocarbon:
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NaBH₄/EtOH : Selective reduction of the ketone to an alcohol without affecting the ester group .
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LiAlH₄ : More aggressive reduction, potentially cleaving the spiro ring under extreme conditions .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, EtOH, 0°C → RT | 2-Hydroxy derivative | ~75% (analog) | |
| Full Reduction | LiAlH₄, THF, reflux | Saturated hydrocarbon | Not reported |
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the spiro ring to form linear diamines or keto-acids .
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Base-Induced Rearrangement : Conversion to bicyclic amines via epoxide intermediates .
| Reaction Type | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Linear diamine | Requires prolonged heating | |
| Epoxidation | mCPBA, DCM, RT | Epoxide intermediate | Precursor to ring expansion |
Functionalization of the Azaspiro Core
The nitrogen in the azaspiro ring can participate in alkylation or acylation:
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Boc Protection/Deprotection : Standard Boc-group manipulation under TFA or HCl .
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N-Alkylation : Reaction with alkyl halides in the presence of K₂CO₃ .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), RT | Free amine | >90% | |
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | ~65% (analog) |
Oxidation Reactions
The ketone group can be further oxidized or participate in conjugate additions:
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Baeyer-Villiger Oxidation : Forms lactones using peracids like mCPBA .
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Enolate Formation : Reacts with electrophiles (e.g., aldehydes) in aldol reactions .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Baeyer-Villiger | mCPBA, DCM, 0°C → RT | Lactone | ~40% (analog) | |
| Aldol Condensation | LDA, THF, -78°C | β-Hydroxy ketone | Not reported |
Key Challenges and Considerations
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate is used as an intermediate for the preparation of more complex molecules. Its unique spiro structure makes it a valuable building block in the synthesis of heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, inhibiting or modulating the activity of the target. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate
- Molecular Formula: C₁₃H₂₁NO₃ (same as the target compound).
- Key Difference : The oxo group is at position 7 instead of 2.
- The spatial arrangement may also influence interactions in biological targets .
Tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1788041-51-9)
- Molecular Formula: C₁₃H₂₁NO₃.
- Key Difference : The nitrogen atom is at position 5 instead of 1.
- Impact: Changes the polarity and basicity of the amine, which could modify solubility and pharmacokinetic properties. This positional shift may also affect the compound’s ability to act as a hydrogen-bond donor/acceptor in drug-receptor interactions .
Tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate (CAS 2167211-34-7)
- Molecular Formula: C₁₃H₂₃NO₃.
- Key Difference : A hydroxyl group replaces the oxo group at position 5.
- Impact : Increases hydrophilicity and metabolic stability compared to the ketone-containing analog. The hydroxyl group may participate in hydrogen bonding, enhancing binding affinity in certain biological contexts .
Spiro Ring Size Variations
Tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate
- Molecular Formula: C₁₂H₂₁NO₃.
- Key Difference : The spiro system is [4.4] (eight-membered ring) instead of [3.5].
- However, the altered conformation may reduce rigidity, affecting its utility in stabilizing transition states in catalytic processes .
Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate (CAS 204132-38-7)
- Molecular Formula: C₁₂H₁₉NO₃.
- Key Difference: A six-membered spiro system ([3.4] notation).
- Impact : Smaller ring size increases steric compression, possibly leading to higher reactivity in ring-opening reactions. This structural feature is critical in designing constrained peptides or enzyme inhibitors .
Diaza vs. Monoaza Spiro Compounds
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1216936-29-6)
- Molecular Formula : C₁₂H₂₂N₂O₂.
- Key Difference : Incorporates a second nitrogen atom at position 6.
- Impact : Enhances hydrogen-bonding capacity and basicity, making it suitable for targeting poly(ADP-ribose) polymerase (PARP) in BRCA-deficient cancers. The additional nitrogen improves binding to metal ions or acidic residues in enzymes .
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1)
- Molecular Formula : C₁₂H₂₀N₂O₃.
- Key Difference : Combines a ketone (position 2) and a diaza system.
- Impact: The dual functional groups (oxo and diaza) create a multifunctional scaffold for combinatorial chemistry. However, the compound’s hazards (H302, H315, H319, H335) necessitate careful handling compared to monoaza analogs .
Biological Activity
Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate (CAS No. 203661-69-2) is a compound of significant interest in pharmaceutical chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 239.31 g/mol
- CAS Number : 203661-69-2
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors such as ethyl malonate and piperidine derivatives. The process includes:
- Formation of Intermediates : The initial reaction of ethyl malonate with appropriate amines or ketones.
- Cyclization : Utilizing reagents like cesium carbonate to facilitate the formation of the spirocyclic structure.
- Final Derivatization : Protecting groups such as Boc (tert-butyloxycarbonyl) are often used to enhance stability and solubility.
The overall yield and purity can vary based on the specific reaction conditions employed, such as temperature and time, which have been optimized in various studies to improve efficiency .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Analgesic Effects
A study on related compounds demonstrated significant analgesic activity in animal models, indicating that the spirocyclic structure may contribute to pain relief mechanisms. The analgesic effects were assessed through standard pain models, revealing that these compounds could modulate pain pathways effectively .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can prevent neuronal apoptosis in vitro, possibly through the modulation of oxidative stress pathways . This makes it a candidate for further research in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Analgesic | Significant pain relief in animal models | |
| Neuroprotective | Prevents neuronal apoptosis |
Detailed Research Findings
-
Antimicrobial Study :
- A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 15 mm to 25 mm, indicating strong antimicrobial potential.
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Analgesic Activity :
- In a controlled experiment using the hot plate test on mice, compounds showed a dose-dependent increase in pain threshold, with a maximum effect observed at doses of 50 mg/kg.
-
Neuroprotective Mechanism :
- In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to control groups.
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure and tert-butyl group presence. Key signals include δ ~1.4 ppm (tert-butyl CH) and δ ~170 ppm (carboxylate carbonyl) .
- Infrared (IR) Spectroscopy : Stretching vibrations at ~1750 cm (C=O) and ~1250 cm (C-O) verify functional groups .
Q. Advanced Structural Validation
- Single-Crystal X-ray Diffraction : SHELX software refines crystallographic data to resolve bond angles and torsional strain in the spirocyclic system .
- Computational Modeling : Density Functional Theory (DFT) predicts stability of chair vs. boat conformations in the nonane ring .
What are the key chemical reactions involving this compound, and how does its spirocyclic framework influence reactivity?
Q. Basic Reactivity Profile
Q. Advanced Mechanistic Insights
- Steric Effects : The spirocyclic structure imposes steric hindrance, limiting access to the carbonyl group and directing reactivity toward less hindered sites .
- Ring Strain : The 3.5 spiro system introduces strain, enhancing susceptibility to ring-opening reactions under basic conditions .
How can researchers resolve contradictions in reported biological activities of this compound?
Q. Case Study: PARP-1 Inhibition
- Reported Data : Some studies suggest moderate PARP-1 inhibition (IC ~500 nM), while others show no activity .
- Resolution Strategies :
What computational methods predict the compound’s interaction with biological targets?
Q. Methodological Workflow
Molecular Docking : Use AutoDock Vina to simulate binding to PARP-1’s catalytic domain, focusing on hydrogen-bonding interactions with Ser904 and Gly863 .
Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC values to design optimized derivatives .
What are the stability and handling considerations for this compound?
Q. Key Safety and Stability Data
- Storage : Store at –20°C under inert gas (Ar/N) to prevent Boc-group hydrolysis .
- Decomposition Risks : Thermal degradation above 150°C releases CO and NO; use dry chemical extinguishers for fires .
- Contradiction Note : Conflicting reports on hygroscopicity require empirical testing via Karl Fischer titration .
How does this compound compare structurally and functionally to related spirocyclic analogs?
Q. Comparative Analysis Table
What experimental strategies validate the compound’s role in drug development pipelines?
Q. Pharmacological Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
